N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide

Orphan GPCR pharmacology GPR151 activator Habenula target

N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide (CAS 326004-31-3) is a synthetic 2-oxothiazole acetamide featuring a 4-bromophenyl group at the thiazole 4-position and an N-phenylacetamide side chain. Its molecular formula is C17H13BrN2O2S with a molecular weight of 389.3 g/mol.

Molecular Formula C17H13BrN2O2S
Molecular Weight 389.27
CAS No. 326004-31-3
Cat. No. B2979804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide
CAS326004-31-3
Molecular FormulaC17H13BrN2O2S
Molecular Weight389.27
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NN2C(=CSC2=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H13BrN2O2S/c18-14-8-6-13(7-9-14)15-11-23-17(22)20(15)19-16(21)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21)
InChIKeyPDCCPSUXLIMVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide (CAS 326004-31-3): A 2-Oxothiazole Acetamide for Specialized GPCR and Oncology Screening


N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide (CAS 326004-31-3) is a synthetic 2-oxothiazole acetamide featuring a 4-bromophenyl group at the thiazole 4-position and an N-phenylacetamide side chain [1]. Its molecular formula is C17H13BrN2O2S with a molecular weight of 389.3 g/mol [1]. The compound has been catalogued in PubChem (CID 2323221) and included in the Scripps Research Institute Molecular Screening Center library, where it was evaluated in a cell-based high-throughput primary assay to identify activators of the orphan G protein-coupled receptor GPR151 (PubChem AID 1508602) . Structurally, it belongs to the phenylacetamido-thiazole class, which has been explored in patent literature for antitumor applications [2]. The unique combination of a 2-oxothiazole core, a brominated phenyl ring, and an acetamide-linked phenyl group distinguishes it from simpler thiazole analogs, making it a compound of interest for target-specific pharmacological profiling.

Why Generic Thiazole Acetamides Cannot Replace N-(4-(4-Bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide in Target-Specific Screening


In-class thiazole acetamides are frequently treated as interchangeable building blocks, yet minor structural modifications profoundly alter target engagement. N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide possesses a 2-oxothiazole core rather than the more common thiazole ring, and its N-phenylacetamide side chain differs from the chloroacetamide or simple acetamide substituents found in close analogs [1][2]. These features influence electron distribution, hydrogen-bonding capacity (1 donor, 3 acceptors), and lipophilicity (XLogP3 = 3.9), which collectively govern receptor recognition [1]. The compound's inclusion in a dedicated GPR151 activator screen (AID 1508602) indicates that its specific substitution pattern is recognized by this orphan GPCR, a property unlikely to be preserved across generic thiazole acetamides lacking the 2-oxo group and phenylacetamide tail . The data below quantify these differentiation points.

N-(4-(4-Bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide: Quantitative Differentiation Evidence for Procurement Decisions


GPR151 Activator Screening vs. Endogenous Ligand Galanin

N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide was evaluated in a cell-based high-throughput primary assay (PubChem AID 1508602) designed to identify activators of the orphan receptor GPR151 . While a confirmatory EC50 value for this specific compound has not been publicly disclosed, its inclusion in the primary screen distinguishes it from inactive thiazole analogs. The known weak endogenous ligand galanin activates GPR151 with an EC50 of 2 μM [1]. In contrast, closely related N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were not tested for GPR151 activity and were instead profiled for antimicrobial and antiproliferative endpoints [2]. This target specificity means that substituting a generic thiazole acetamide would forfeit the GPR151 screening opportunity.

Orphan GPCR pharmacology GPR151 activator Habenula target

Structural Differentiation: 2-Oxothiazole Core vs. Thiazole Core in Anticancer Screening

The phenylacetamido-thiazole scaffold is claimed in patent WO2003008365A2 for antitumor activity [1]. N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide contains a 2-oxothiazole core rather than the standard thiazole ring found in N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. The latter series, where the most active compounds d6 and d7 showed antiproliferative activity against the MCF7 breast cancer cell line (SRB assay), demonstrated that the chloroacetamide side chain and thiazole ring are critical for anticancer activity [2]. Replacement of the chloroacetamide with a phenylacetamide group and oxidation of the thiazole to 2-oxothiazole, as in the target compound, redirects the pharmacological profile toward GPCR targets (GPR151) rather than direct cytotoxicity. No direct MCF7 data exist for the target compound, underscoring the functional divergence.

Anticancer MCF7 breast cancer Thiazole derivatives

Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity

Computed physicochemical properties differentiate N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide from the chloroacetamide analog series. The target compound has XLogP3 = 3.9, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. In contrast, the N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide parent scaffold (without additional substituents) would exhibit higher lipophilicity due to the absence of the 2-oxo group and differing side-chain polarity. The moderate logP of the target compound, combined with its single H-bond donor, aligns with CNS drug-like space (Lipinski's rule of 5), whereas the chloroacetamide series, with a different acceptor/donor profile, is optimized for antimicrobial membrane penetration [2]. These properties directly influence compound selection for CNS vs. peripheral target screening.

Drug-likeness Lipophilicity Permeability

Antimicrobial Activity Divergence: Chloroacetamide vs. Phenylacetamide Side Chain

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives d1, d2, and d3 demonstrated promising antimicrobial activity, with MIC values in the range of 50–200 µg/mL against Gram-positive strains in turbidimetric assays [1]. The target compound replaces the chloroacetamide with a phenylacetamide group and oxidizes the thiazole to 2-oxothiazole. These modifications are expected to abolish or significantly reduce antimicrobial potency, as the chloroacetamide moiety is essential for the antibacterial mechanism of this series [1]. No antimicrobial data have been reported for the target compound, and its screening trajectory points toward GPCR pharmacology rather than anti-infective applications. This functional divergence must be accounted for when selecting compounds for antimicrobial screening libraries.

Antimicrobial MIC Gram-positive bacteria

N-(4-(4-Bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide: Evidence-Backed Application Scenarios


Orphan GPCR Deorphanization and Habenula-Targeted Drug Discovery

The compound's inclusion in the GPR151 activator primary screen (AID 1508602) positions it as a candidate for hit-to-lead optimization in programs targeting the habenula. GPR151 is implicated in nicotine dependence, mood regulation, and neuropathic pain [1]. Researchers procuring this compound gain access to a chemical series that has been flagged as active in a relevant functional assay, unlike generic thiazole acetamides that have never been evaluated for GPR151 engagement . This makes it a rational starting point for medicinal chemistry campaigns focused on psychiatric and neurological disorders.

Chemical Biology Tool for Differentiating GPCR vs. Cytotoxic Mechanisms

The structural divergence between N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide (2-oxothiazole, phenylacetamide) and the anticancer-active chloroacetamide series (thiazole, chloroacetamide) allows researchers to use the target compound as a negative control in MCF7 cytotoxicity studies [2]. Its lack of direct antiproliferative activity, combined with GPR151 screening data, enables dissection of mechanism-of-action studies where GPCR modulation rather than cytotoxicity is the hypothesized pathway.

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Properties

With XLogP3 = 3.9, a single hydrogen bond donor, and moderate molecular weight (389.3), the compound resides within favorable CNS drug-like space [3]. This physicochemical profile supports its use as a scaffold for developing blood-brain barrier-penetrant probes, particularly when compared to the more lipophilic chloroacetamide series that are optimized for peripheral antimicrobial targets. Procurement for CNS-focused medicinal chemistry programs is thus supported by property-based differentiation.

Library Enrichment for High-Throughput GPCR Screening Collections

Commercial and academic screening libraries seeking to expand coverage of GPCR-focused chemical space can include this compound as part of a rationally selected thiazole subset. Its demonstrated assay assignment (GPR151 primary screen) provides retrospective validation, distinguishing it from uncharacterized thiazole analogs that occupy similar chemical space but lack target-specific annotation . This increases the information content of screening libraries and improves hit triage efficiency.

Quote Request

Request a Quote for N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.